molecular formula C29H34Cl4N4O6S2 B13817599 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi

5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi

Cat. No.: B13817599
M. Wt: 740.5 g/mol
InChI Key: CXMTVYYZZGALHX-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazole is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and sulfobutyl groups play a crucial role in its reactivity and ability to form stable complexes with various biomolecules . These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazole stands out due to its unique combination of chlorine atoms and sulfobutyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H34Cl4N4O6S2

Molecular Weight

740.5 g/mol

IUPAC Name

4-[(2Z)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H34Cl4N4O6S2/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43)

InChI Key

CXMTVYYZZGALHX-UHFFFAOYSA-N

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C\3/N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)O)Cl)Cl

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)O)Cl)Cl

Origin of Product

United States

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